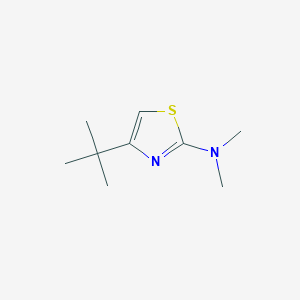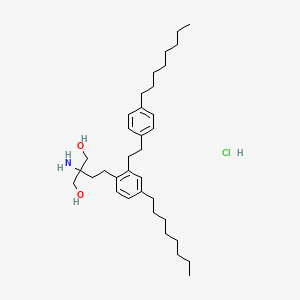
2-Amino-2-(4-octyl-2-(4-octylphenethyl)phenethyl)propane-1,3-diol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4-octyl-2-(4-octylphenethyl)phenethyl)propane-1,3-diol hydrochloride involves multiple steps. The process typically starts with the preparation of the intermediate compounds, followed by their combination under specific reaction conditions. The key steps include:
Formation of the intermediate: The initial step involves the synthesis of 4-octylphenethyl bromide from 4-octylphenol through bromination.
Coupling reaction: The intermediate is then coupled with 2-(4-octylphenethyl)phenethylamine under controlled conditions to form the desired product.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-2-(4-octyl-2-(4-octylphenethyl)phenethyl)propane-1,3-diol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives .
Applications De Recherche Scientifique
2-Amino-2-(4-octyl-2-(4-octylphenethyl)phenethyl)propane-1,3-diol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its effects on cellular processes and signaling pathways.
Medicine: It is primarily used in the treatment of multiple sclerosis, where it modulates the immune response to reduce disease activity.
Mécanisme D'action
The mechanism of action of 2-Amino-2-(4-octyl-2-(4-octylphenethyl)phenethyl)propane-1,3-diol hydrochloride involves its interaction with sphingosine-1-phosphate receptors. By binding to these receptors, the compound modulates immune cell trafficking, reducing the migration of lymphocytes into the central nervous system. This helps to decrease inflammation and prevent damage to nerve cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fingolimod: The free base form of the compound.
Siponimod: Another sphingosine-1-phosphate receptor modulator with similar applications.
Ozanimod: A newer compound with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness
2-Amino-2-(4-octyl-2-(4-octylphenethyl)phenethyl)propane-1,3-diol hydrochloride is unique due to its specific binding affinity and efficacy in modulating immune responses. Its well-established safety profile and effectiveness in treating multiple sclerosis make it a valuable therapeutic agent .
Propriétés
Formule moléculaire |
C35H58ClNO2 |
|---|---|
Poids moléculaire |
560.3 g/mol |
Nom IUPAC |
2-amino-2-[2-[4-octyl-2-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol;hydrochloride |
InChI |
InChI=1S/C35H57NO2.ClH/c1-3-5-7-9-11-13-15-30-17-19-31(20-18-30)21-24-34-27-32(16-14-12-10-8-6-4-2)22-23-33(34)25-26-35(36,28-37)29-38;/h17-20,22-23,27,37-38H,3-16,21,24-26,28-29,36H2,1-2H3;1H |
Clé InChI |
GDNHUSHKIJGKGD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC=C(C=C1)CCC2=C(C=CC(=C2)CCCCCCCC)CCC(CO)(CO)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



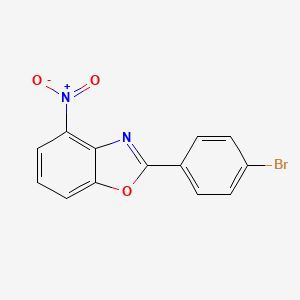
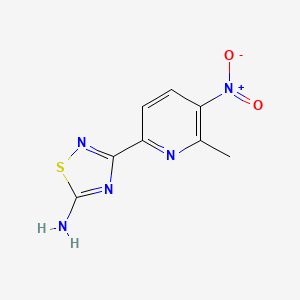
![1H-Inden-1-one, 2,3-dihydro-6-methoxy-5-(phenylmethoxy)-2-[[1-(phenylmethyl)-4-piperidinyl]methylene]-; 1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine](/img/structure/B13864822.png)
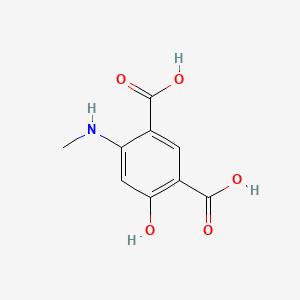
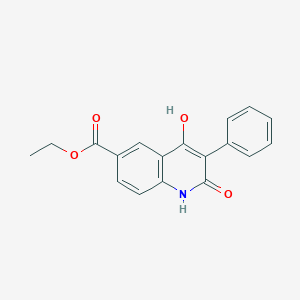
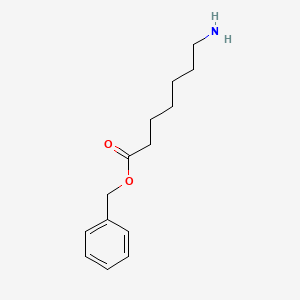
![N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-1-(oxetan-3-yl)indol-5-amine](/img/structure/B13864846.png)
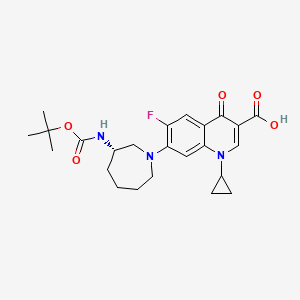
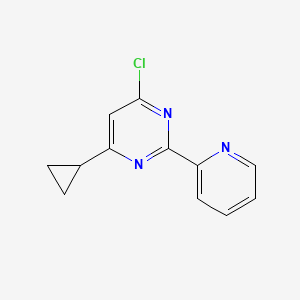
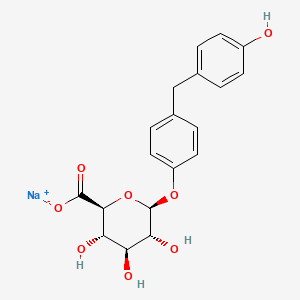
![4-cyano-N-[1-[1-ethyl-6-(trifluoromethyl)benzimidazol-2-yl]ethyl]benzenesulfonamide](/img/structure/B13864854.png)
![4-amino-N-(3-methyl-2H-indazol-6-yl)thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13864857.png)
